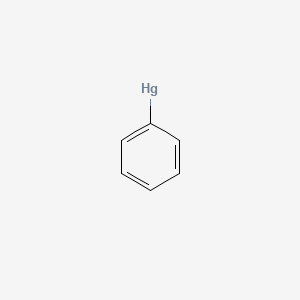

Phenylmercury

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phénylmercure est un composé organomercuriel qui se compose d'un groupe phényle (C₆H₅) lié à un atome de mercure. Il est connu pour son utilisation dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques uniques. Les composés du phénylmercure, tels que l'acétate de phénylmercure, ont été utilisés comme conservateurs, désinfectants et fongicides .

Méthodes De Préparation

Les composés du phénylmercure peuvent être synthétisés par plusieurs méthodes. Une voie de synthèse courante implique la réaction du bromure de phénylmagnésium avec le chlorure mercurique pour produire le chlorure de phénylmercure. Ce composé peut ensuite être réagi avec de l'acide acétique pour former l'acétate de phénylmercure . Les méthodes de production industrielle impliquent souvent des réactions similaires, mais à plus grande échelle, assurant la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Decomposition Reactions

Phenylmercury compounds decompose under thermal or chemical stress, releasing toxic mercury oxides. Key pathways include:

-

Thermal Decomposition : PMA decomposes at 187–190°C, forming this compound hydroxide and inorganic mercury species .

-

Acid/Base-Mediated Breakdown :

Table 1: Decomposition Products

| Condition | Major Products | Source |

|---|---|---|

| Acidic (HCl) | Hg²⁺, benzene, acetic acid | |

| Alkaline (NaOH) | Phenol, Hg⁰ | |

| Thermal (>187°C) | This compound hydroxide, HgO |

Ligand Exchange Reactions

This compound compounds undergo rapid ligand substitution, influenced by the solvent and counterion:

Table 2: Ligand Exchange Rate Constants

| Ligand (Y⁻) | Log kf (M⁻¹s⁻¹) | Log kr (M⁻¹s⁻¹) |

|---|---|---|

| OH⁻ | 8.70 | 5.30 |

| CN⁻ | 3.50 | 6.70 |

| SO₃²⁻ | 1.10 | 9.90 |

Source: Kinetic data from Sommar et al. (1996) and Eigen et al. (1960) .

Hydrolysis and Dissociation

In water, this compound carboxylates dissociate into this compound cations and carboxylate anions, with equilibrium favoring the undissociated form:

Ph Hg OCOR⇌Ph Hg++OCOR−

Table 3: Aqueous Dissociation Energies

| Compound | ΔG (aq, kJ/mol) |

|---|---|

| Ph-Hg-OAc | 19.4 |

| Ph-Hg-OPr | 19.4 |

| Ph-Hg-OOc | 18.3 |

Source: MPW3LYP/GST97 calculations (Parikh & Sweet, 1961) .

Photolysis

Ultraviolet light induces homolytic cleavage of the Hg-C bond, yielding benzene and mercury radicals:

Ph Hg XhνPh⋅+Hg⋅+X−

Reactivity with Radicals

This compound compounds react rapidly with hydroxyl (OH) and nitrate (NO₃) radicals:

-

OH Radicals : Dominant pathway is Hg-C bond displacement (k=108–109textM−1s−1) .

-

NO₃ Radicals : Similar displacement mechanism (k=107–108textM−1s−1) .

Table 4: Radical Reaction Rate Constants

| Radical | Rate Constant (M⁻¹s⁻¹) | Major Pathway |

|---|---|---|

| OH | 1.2×109 | Hg-C displacement |

| NO₃ | 5.6×107 | Hg-C displacement |

Environmental Degradation

-

Soil : Microbial demethylation converts PMA to inorganic Hg²⁺ (half-life: 3–10 days) .

-

Aquatic Systems : Ligand exchange with thiols (e.g., cysteine) dominates, forming stable Ph Hg SR complexes .

Industrial and Biological Implications

Applications De Recherche Scientifique

Agricultural Applications

Phenylmercury compounds have historically been used as fungicides and herbicides in agriculture. They are effective in controlling fungal diseases in crops due to their ability to inhibit spore germination and mycelial growth.

- Fungicidal Activity : Phenylmercuric acetate has been shown to be effective against a variety of fungal pathogens. For example, studies have demonstrated that it can reduce the incidence of diseases such as Botrytis cinerea on fruits and vegetables .

- Application Rates : Experimental applications of this compound compounds resulted in detectable residues on treated fruits, with studies reporting concentrations around 0.24 ppm on whole fruits after treatment .

| Compound | Application Type | Efficacy | Residue Level (ppm) |

|---|---|---|---|

| Phenylmercuric Acetate | Fungicide | Effective against fungi | 0.24 |

Genotoxicity Studies

Research has indicated that this compound compounds can induce genotoxic effects, which are critical for understanding their safety and potential health risks.

- Cell Studies : In vitro studies have shown that phenylmercuric acetate increases the frequency of sister chromatid exchanges in human lymphocytes, indicating its potential genotoxicity at certain concentrations .

- Animal Studies : In vivo studies have reported an increased incidence of chromosomal aberrations in workers exposed to this compound compounds, suggesting a risk for occupational exposure .

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Increased sister chromatid exchanges | |

| In Vivo | Chromosomal aberrations in exposed workers |

Environmental Impact and Degradation

This compound compounds pose environmental concerns due to their persistence and toxicity.

- Photocatalytic Degradation : Research has demonstrated that heterogeneous photocatalysis can effectively degrade this compound compounds under UV irradiation, achieving nearly 100% reduction of mercury within 30 minutes .

- Ecotoxicology : Studies indicate that this compound can disrupt plant hormone homeostasis, leading to abnormal growth responses in plants, such as root tip swelling due to auxin imbalance .

| Environmental Aspect | Findings | Reference |

|---|---|---|

| Photocatalytic Degradation | Nearly 100% reduction under UV | |

| Ecotoxicology | Root tip swelling due to auxin disruption |

Case Study 1: Long-Term Toxicity in Animals

A long-term study involving rats fed varying concentrations of phenylmercuric acetate revealed significant growth retardation at concentrations above 10 ppm and reduced survival rates at higher doses (160 ppm) . This highlights the compound's potential long-term toxicity.

Case Study 2: Genotoxicity Assessment

A study assessed the genotoxic effects of this compound acetate on human lymphocytes, revealing a concentration-dependent increase in genotoxic markers. This underscores the need for caution when handling these compounds in both laboratory and agricultural settings .

Mécanisme D'action

The mechanism of action of phenylmercury compounds involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction can inhibit the activity of enzymes by binding to the active sites, leading to the disruption of cellular processes. The phenyl group can also interact with aromatic amino acids in proteins, further affecting their function .

Comparaison Avec Des Composés Similaires

Les composés du phénylmercure peuvent être comparés à d'autres composés organomercuriels tels que :

Méthylmercure : Connu pour sa neurotoxicité et sa bioaccumulation dans la chaîne alimentaire.

Éthylmercure : Utilisé dans les vaccins comme conservateur (thimérosal).

Acétate de phénylmercure : Spécifiquement utilisé comme fongicide et désinfectant.

Les composés du phénylmercure sont uniques en raison de leurs applications spécifiques dans la recherche industrielle et scientifique, en particulier dans la production de polymères et en tant qu'inhibiteurs enzymatiques.

Activité Biologique

Phenylmercury compounds, particularly phenylmercuric acetate (PMA) and phenylmercuric nitrate, are organomercury compounds known for their significant biological activity and toxicity. This article provides a comprehensive overview of their biological effects, mechanisms of action, and associated health risks, supported by case studies and research findings.

Overview of this compound Compounds

This compound compounds are widely used in agriculture as fungicides and preservatives. They are lipid-soluble and can be easily absorbed through oral exposure, leading to various toxicological effects in humans and animals. The absorption rates can range from 90% to 100%, with significant excretion occurring via urine and feces .

Biological Activity

Toxicological Effects:

this compound has been associated with several toxicological effects, primarily affecting the kidneys, nervous system, and reproductive functions. Key findings include:

- Kidney Damage: Studies have demonstrated that even low doses of PMA can lead to kidney damage characterized by hypertrophy of the proximal convoluted tubules. In a two-year study involving Wistar rats, kidney lesions were observed at doses as low as 0.5 ppm mercury .

- Neurotoxicity: A case study reported a farmer exposed to PMA who developed severe neurotoxicity resulting in death, alongside symptoms such as swollen gums and respiratory issues . Mercury compounds are known to induce neurotoxic effects through mechanisms such as inhibition of critical enzymes like arginine decarboxylase (ADC) .

Genotoxicity:

Research indicates potential genotoxic effects associated with this compound exposure. Aneuploidy was observed in Drosophila melanogaster exposed to PMA, and increased chromosomal aberrations were reported in lymphocytes from workers exposed to this compound compounds .

Case Studies

-

Mercurialentis from Eye Drops:

A clinical pathologic study involving 31 patients who used eye drops containing phenylmercuric nitrate revealed that prolonged exposure led to brownish pigmentation of the anterior capsule of the lens, confirmed by electron microscopy showing mercury deposits . -

Acrodynia in Children:

A four-year-old child diagnosed with acrodynia exhibited symptoms such as pain in extremities, rashes, tachycardia, and hypertension after exposure to this compound. This condition is a severe allergic reaction to mercury .

Research Findings

| Study Type | Organism | Exposure Level | Observed Effects |

|---|---|---|---|

| Chronic Toxicity Study | Rats | 0.4 mg/kg bw/day | Kidney degeneration (nephrosis), growth retardation |

| Genotoxicity Test | Drosophila melanogaster | 0.32 mg/kg bw | Induction of aneuploidy |

| Clinical Study | Humans (n=31) | Long-term use of eye drops | Mercurialentis with mercury deposits in lenses |

This compound compounds exert their toxic effects through various mechanisms:

- Enzyme Inhibition: They inhibit critical enzymes involved in neurotransmitter synthesis and metabolism, leading to neurotoxic outcomes.

- Oxidative Stress: Exposure to these compounds can induce oxidative stress, resulting in cellular damage and apoptosis.

- Disruption of Cellular Signaling: this compound interferes with cellular signaling pathways, affecting cellular function and homeostasis.

Propriétés

Numéro CAS |

23172-37-4 |

|---|---|

Formule moléculaire |

C6H5Hg |

Poids moléculaire |

277.70 g/mol |

Nom IUPAC |

phenylmercury |

InChI |

InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |

Clé InChI |

DCNLOVYDMCVNRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Hg] |

SMILES canonique |

C1=CC=C(C=C1)[Hg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.